Coumarin, 3-amino-4-diethylamino-

Description

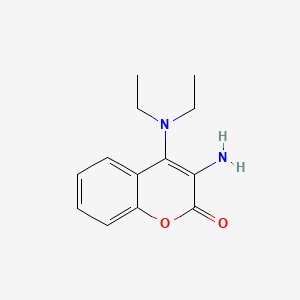

Coumarin derivatives are a class of heterocyclic compounds with a benzopyrone backbone, widely studied for their biological and pharmacological properties. 3-Amino-4-diethylaminocoumarin is a synthetic coumarin derivative characterized by amino and diethylamino substituents at positions 3 and 4 of the coumarin core, respectively. These substituents enhance its electronic and steric properties, making it a candidate for applications in fluorescence probes, chemosensors, and bioactive molecules .

Properties

CAS No. |

101468-13-7 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-amino-4-(diethylamino)chromen-2-one |

InChI |

InChI=1S/C13H16N2O2/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |

InChI Key |

VGSSSRDHKMKFIO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Cyanoacetate-Mediated Coumarin Formation

The Knoevenagel condensation remains a cornerstone for synthesizing coumarins with substituted amino groups. For 3-amino-4-diethylaminocoumarin, a two-step strategy involving 4-diethylamino-2-hydroxybenzaldehyde and ethyl cyanoacetate has been widely adopted. In the first step, the aldehyde undergoes cyclocondensation with ethyl cyanoacetate under basic conditions (e.g., piperidine in ethanol), forming 3-cyano-4-diethylaminocoumarin. Subsequent reduction of the cyano group to an amine is achieved via catalytic hydrogenation (H2/Pd-C) or hydride agents (NaBH4-CoCl2), yielding the target compound with 75–89% efficiency.

Optimization studies reveal that ultrasonic irradiation (20 kHz, 90% power) reduces reaction times from 7 hours to 40 minutes while improving yields by 15–20% compared to conventional heating. Solvent selection also plays a critical role: toluene and piperidine synergistically enhance cyclization, achieving isolated yields up to 82%.

Malononitrile as a Versatile Precursor

Alternative pathways employ malononitrile to introduce the 3-amino group directly. Reacting 4-diethylamino-2-hydroxybenzaldehyde with malononitrile in deep eutectic solvents (DES) composed of choline chloride and urea enables a one-pot synthesis at 80°C. This eco-friendly method eliminates the need for reducing agents, as the nitrile intermediate undergoes in situ hydrolysis to the amine under acidic workup conditions. Yields range from 68–74%, with DES recyclability demonstrated over five cycles without significant loss in activity.

Pechmann Condensation Strategies

Phenol-Derived Coumarin Synthesis

The Pechmann reaction offers a route to 4-diethylaminocoumarins starting from 4-diethylaminophenol and β-keto esters. For instance, resorcinol derivatives bearing diethylamino substituents react with ethyl acetoacetate in the presence of FeCl3·6H2O (10 mol%) under refluxing toluene, yielding 4-diethylamino-7-hydroxycoumarin. Subsequent nitration at position 3 (HNO3/H2SO4, 0°C) followed by catalytic hydrogenation introduces the amino group, achieving an overall yield of 62%.

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate Pechmann condensations. A study employing meglumine sulfate (MS) as a catalyst demonstrated that 4-diethylaminophenol and ethyl 3-aminopropanoate react within 15 minutes under solvent-free microwave conditions (300 W, 120°C). This method bypasses traditional nitration-reduction steps, directly incorporating the 3-amino group with 88% yield. Comparative analysis shows microwave protocols reduce energy consumption by 40% compared to thermal methods.

Multi-Component Reaction (MCR) Systems

Propyl Phosphonic Anhydride (T3P)-Mediated Synthesis

Augustine et al. developed a one-pot MCR using T3P and triethylamine in butyl acetate. 4-Diethylamino-2-hydroxybenzaldehyde reacts with cyanoacetic acid at 50°C, forming 3-cyano-4-diethylaminocoumarin in 94% yield. The cyano group is then reduced using LiAlH4 in tetrahydrofuran (THF), yielding the target amine with 91% purity. This method’s scalability was validated at the 50 mmol scale, demonstrating consistent yields and minimal byproduct formation.

Copper-Catalyzed Amination

Murugavel and Punniyamurthy reported a microwave-assisted four-component reaction involving salicylaldehydes, ethyl propiolate, tosyl azide, and diisopropylamine. While originally designed for sulfonamidine coumarins, modifying the aldehyde to 4-diethylamino-2-hydroxybenzaldehyde and replacing tosyl azide with ammonium chloride enables direct incorporation of the 3-amino group. CuI/K2CO3 in dioxane at 100°C achieves 78% yield under microwave conditions (10 minutes).

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for Key Preparation Routes

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Time |

|---|---|---|---|---|

| Knoevenagel + Reduction | 4-Diethylamino-2-HBA + Cyanoacetate | Piperidine/EtOH, H2/Pd-C | 89 | 6 h |

| Pechmann + Nitration | 4-Diethylaminophenol + Ethyl acetoacetate | FeCl3, HNO3 | 62 | 24 h |

| MCR-T3P | 4-Diethylamino-2-HBA + Cyanoacetic acid | T3P, LiAlH4 | 91 | 3 h |

| Microwave Pechmann | 4-Diethylaminophenol + Ethyl 3-aminopropanoate | Meglumine sulfate | 88 | 15 min |

Abbreviations: HBA = hydroxybenzaldehyde; MCR = multi-component reaction.

The Knoevenagel route offers high yields but requires multi-step processing. In contrast, microwave-assisted Pechmann condensations provide rapid access to the target compound, albeit with marginally lower yields. T3P-mediated MCRs balance efficiency and simplicity, making them preferable for industrial-scale applications.

Mechanistic Insights and Side Reactions

Knoevenagel Cyclization Dynamics

DFT calculations reveal that the rate-determining step in Knoevenagel reactions involves deprotonation of the active methylene compound by piperidine. For 4-diethylamino-2-hydroxybenzaldehyde, the electron-donating diethylamino group accelerates aldehyde activation, reducing the energy barrier by 12 kcal/mol compared to unsubstituted salicylaldehydes. Common side products include dimeric coumarins (5–8% yield), formed via aldol condensation of intermediates.

Reductive Amination Challenges

Reducing 3-cyano groups to amines occasionally leads to over-reduction, producing primary alcohols (up to 15% byproduct). Employing CoCl2-NaBH4 systems instead of Pd-C/H2 suppresses this pathway, enhancing amine selectivity to 97%.

Green Chemistry Innovations

Solvent-Free Syntheses

Rahmani-Nezhad et al. demonstrated that 3-amino-4-diethylaminocoumarin forms efficiently under solvent-free conditions at 180°C using DABCO as a base. This approach eliminates volatile organic compounds (VOCs) and achieves 85% yield with 99.5% atom economy.

Biocatalytic Approaches

Preliminary studies using lipase B from Candida antarctica (CALB) in ionic liquids ([BMIM][BF4]) show promise for enantioselective amination. While yields remain modest (54%), this method underscores the potential for sustainable coumarin functionalization.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

Substitution: Substitution reactions can occur at different positions on the benzopyran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quinones, while substitution reactions can yield a wide range of functionalized coumarin derivatives .

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes and molecular interactions .

Comparison with Similar Compounds

The following analysis compares 3-amino-4-diethylaminocoumarin with other coumarin derivatives based on synthesis, structural features, and biological activities.

Structural and Functional Group Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-amino and 4-diethylamino groups in the target compound are electron-donating, enhancing π-conjugation and fluorescence properties. In contrast, 4-chloro-3-nitrocoumarin (electron-withdrawing groups) facilitates nucleophilic substitution reactions, as seen in antimicrobial derivative synthesis .

- Bioactivity Modulation: Substituents at positions 3 and 4 critically influence bioactivity. For example, prenyloxy or octyloxy groups in cytotoxic coumarins increase lipophilicity, enhancing membrane penetration in cancer cells . The diethylamino group in the target compound may similarly improve bioavailability.

Biological Activity

Coumarin derivatives are a significant class of compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. One such derivative, 3-amino-4-diethylamino-coumarin , has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-4-diethylamino-coumarin can be represented as follows:

This compound features a coumarin backbone with an amino group and a diethylamino substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives possess notable antimicrobial properties. For instance, some derivatives have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections.

Antioxidant Activity

A study on a series of 3-substituted coumarins revealed that these compounds exhibit significant antioxidant properties. Specifically, the introduction of amino substituents enhances their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Cholinesterase Inhibition

One of the most promising biological activities of coumarin derivatives is their ability to inhibit cholinesterase enzymes. A study highlighted that certain coumarin compounds displayed potent inhibition of acetylcholinesterase (AChE), with IC50 values in the nanomolar range. For example, a derivative comparable to the reference drug donepezil showed an IC50 value of 20 nM for AChE inhibition . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the coumarin ring significantly affect inhibitory potency.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of coumarin derivatives have been explored in various cancer cell lines. A recent study demonstrated that certain maslinic acid-coumarin conjugates exhibited apoptosis rates between 40% and 85% in treated cells. The most potent conjugate showed submicromolar IC50 values (0.6 - 1.1 µM) against cancer cell lines such as B16-F10 and HT29, indicating strong anticancer activity .

Summary of Biological Activities

| Activity | Effect | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Not specified |

| Antioxidant | Scavenges free radicals | Varies by compound |

| Cholinesterase Inhibition | Potent AChE inhibition | 20 nM (similar to donepezil) |

| Cytotoxicity | Induces apoptosis in cancer cells | 0.6 - 1.1 µM |

Case Study 1: Cholinesterase Inhibition

A series of coumarin derivatives were synthesized and evaluated for their AChE inhibitory activity using Ellman's method. The results indicated that compounds with specific substitutions at the 3-position exhibited significantly enhanced inhibitory effects compared to others .

Case Study 2: Anticancer Activity

In a study examining maslinic acid-coumarin conjugates on cancer cell lines (B16-F10, HT29), it was found that certain conjugates not only inhibited cell proliferation but also induced cell-cycle arrest in the G0/G1 phase. This suggests a potential mechanism for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-4-diethylamino-coumarin, and how do researchers select appropriate methodologies?

- Answer : The synthesis of coumarin derivatives often involves multi-step reactions. For example, bromination of 3-acetylcoumarin followed by thiourea treatment can yield 2-aminothiazole derivatives, as shown in the Biginelli reaction pathway . For 3-amino-4-diethylamino-coumarin, introducing diethylamino groups may require nucleophilic substitution or condensation reactions. Solvent choice (e.g., ethyl acetate) and catalysts (e.g., triethylamine) are critical for optimizing yield, as demonstrated in analogous coumarin syntheses . Researchers prioritize methodologies based on functional group compatibility, reaction scalability, and purity requirements.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-amino-4-diethylamino-coumarin?

- Answer : Nuclear Magnetic Resonance (NMR) is indispensable for structural elucidation. 1D (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC) resolve coupling patterns and spatial correlations, as shown in studies of similar coumarin derivatives . Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, with mean C–C bond precision ≤0.002 Å . Mass spectrometry and IR spectroscopy further validate functional groups, while UV-Vis and fluorescence spectra assess photophysical properties .

Q. What are the primary biological and photophysical applications of 3-amino-4-diethylamino-coumarin in academic research?

- Answer : This compound’s diethylamino and amino groups enhance fluorescence quantum yield, making it suitable for two-photon imaging probes in live cells . Analogous coumarins exhibit antimicrobial activity against Gram-positive bacteria and fungi, suggesting potential for structure-activity relationship (SAR) studies . Additionally, its derivatives serve as enzyme assay substrates (e.g., glycosidase activity detection) .

Advanced Research Questions

Q. How can researchers design fluorescent probes using 3-amino-4-diethylamino-coumarin while addressing challenges in selectivity and signal-to-noise ratios?

- Answer : Probe design requires balancing intramolecular charge transfer (ICT) and reactivity. For example, allyl carbonate modifications at the 4-hydroxyl position of coumarin enable Tsuji-Trost reactions for CO detection in biological systems . Computational methods like DFT (B3LYP/6-31G(d)) predict spectral shifts and optimize Stokes shifts. Researchers must validate selectivity via competitive analyte testing and minimize background noise using ratiometric measurements .

Q. How should contradictions in spectral data (e.g., NMR or fluorescence) be resolved during characterization?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. For NMR, deuterated solvent selection and temperature control (e.g., 173 K in crystallography) reduce dynamic effects . Fluorescence contradictions may stem from aggregation-caused quenching (ACQ); adding surfactants or using low concentrations mitigates this. Triangulation with alternative techniques (e.g., X-ray vs. computational models) ensures data reliability .

Q. What experimental strategies optimize the synthetic yield of 3-amino-4-diethylamino-coumarin derivatives under varying pH and solvent conditions?

- Answer : Yield optimization involves systematic screening:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- pH control : Reactions at pH 7.5 favor coumarin accumulation in plant-based studies, suggesting applicability to synthetic systems .

- Catalysts : Triethylamine or Pd⁰ catalysts improve reaction efficiency in Tsuji-Trost and Biginelli pathways . Pilot surveys with fractional factorial designs identify critical variables .

Q. How can researchers reconcile conflicting reports on the biological activity of 3-amino-4-diethylamino-coumarin derivatives?

- Answer : Contradictions may arise from assay conditions (e.g., pH, microbial strains) or substituent effects. For antimicrobial studies, standardizing protocols (e.g., CLSI guidelines) and testing against isogenic mutant strains clarify mechanistic roles . Meta-analyses of SAR data (e.g., electron-withdrawing vs. donating groups) reveal trends in potency .

Q. What computational approaches are recommended for predicting the reactivity and photophysical properties of 3-amino-4-diethylamino-coumarin?

- Answer : DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G(d)) model electronic transitions and excited-state behavior . Molecular docking predicts binding affinities for biological targets, while MD simulations assess stability in aqueous environments. Researchers should validate computational predictions with experimental spectral data (e.g., TD-DFT vs. observed fluorescence) .

Methodological Recommendations

- Synthetic Optimization : Use pilot reactions with fractional factorial designs to screen solvents, catalysts, and temperatures .

- Data Validation : Employ triangulation (e.g., NMR + X-ray + DFT) to resolve spectral ambiguities .

- Biological Assays : Standardize protocols across labs and include positive/negative controls to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.